Cyclobutyl 4-nitrophenyl carbonate
Overview
Description
Cyclobutyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C11H11NO5 It is a carbonate ester derived from cyclobutanol and 4-nitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl 4-nitrophenyl carbonate can be synthesized through the reaction of cyclobutanol with 4-nitrophenyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl 4-nitrophenyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrophenyl group can be substituted by nucleophiles such as amines or alcohols, forming carbamates or carbonates.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen gas, palladium catalyst
Major Products:
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
Amines: Formed from the reduction of the nitro group
Scientific Research Applications
Cyclobutyl 4-nitrophenyl carbonate has several applications in scientific research:
Organic Synthesis: Used as a reagent for the preparation of various organic compounds, including carbamates and carbonates.
Materials Science: Employed in the synthesis of polycarbonate resins, which are used in the production of high-performance plastics.
Biological Studies: Utilized in the development of enzyme-cleavable linkers for antibody-drug conjugates, which are important in targeted cancer therapies.
Mechanism of Action
The mechanism of action of cyclobutyl 4-nitrophenyl carbonate involves the cleavage of the carbonate ester bond. This can occur through nucleophilic attack by amines or alcohols, leading to the formation of carbamates or carbonates. The nitro group can also undergo reduction to form an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar in structure but contains two nitrophenyl groups instead of one.
Cyclobutyl methyl carbonate: Similar in structure but contains a methyl group instead of a nitrophenyl group.
Uniqueness: Cyclobutyl 4-nitrophenyl carbonate is unique due to the presence of both a cyclobutyl group and a nitrophenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
cyclobutyl (4-nitrophenyl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(16-9-2-1-3-9)17-10-6-4-8(5-7-10)12(14)15/h4-7,9H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVIUIVJMSGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252850 | |
Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276697-74-6 | |
Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=276697-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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